molecular formula C10H12N4 B8585287 6-methyl-5-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine

6-methyl-5-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine

Cat. No. B8585287
M. Wt: 188.23 g/mol
InChI Key: NLLQQRUIQNCABH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-methyl-5-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine is a useful research compound. Its molecular formula is C10H12N4 and its molecular weight is 188.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-methyl-5-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-methyl-5-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C10H12N4

Molecular Weight

188.23 g/mol

IUPAC Name

6-methyl-5-(1-methylimidazol-4-yl)pyridin-2-amine

InChI

InChI=1S/C10H12N4/c1-7-8(3-4-10(11)13-7)9-5-14(2)6-12-9/h3-6H,1-2H3,(H2,11,13)

InChI Key

NLLQQRUIQNCABH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)N)C2=CN(C=N2)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

Dioxane (3.61 mL), 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-imidazole (200 mg, 0.962 mmol), water (0.40 mL) and tribasic potassium phosphate, (511 mg, 2.41 mmol) were added to 5-bromo-6-methylpyridin-2-amine (150 mg, 0.802 mmol) in a scintillation vial. The vial was purged and flushed with argon 3 times before adding PdCl2(dppf)-CH2Cl2 adduct (66 mg, 0.080 mmol). The vial was then purged with argon, sealed, and heated to 100° C. After 16 hours, the reaction mixture was cooled to room temperature, filtered through CELITE (washed with chloroform), and diluted with water. The organic layer was dried over sodium sulfate, filtered, and concentrated under reduced pressure. The residue was purified by silica gel chromatography (10-100% (10% methanol in chloroform)/hexanes, linear gradient) to afford 6-methyl-5-(1-methyl-1H-imidazol-4-yl)pyridin-2-amine. MS ESI calc'd. for C10H13N4 [M+H]+ 189. found 189. 1H NMR (500 MHz, CDCl3) δ 7.52 (s, 1H), 7.37 (s, 1H), 7.35 (d, J=8.3 Hz, 1H), 6.38 (d, J=8.3 Hz, 1H), 3.94 (s, 3H), 2.44 (s, 3H).
Quantity
3.61 mL
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
511 mg
Type
reactant
Reaction Step One
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
0.4 mL
Type
solvent
Reaction Step One
Quantity
66 mg
Type
catalyst
Reaction Step Two

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